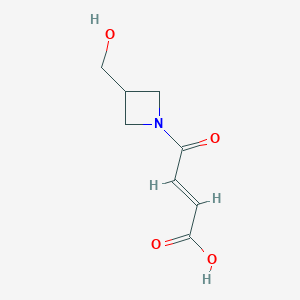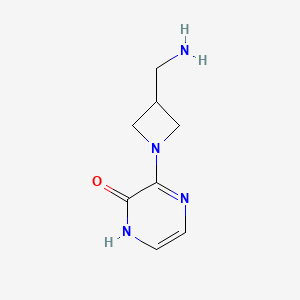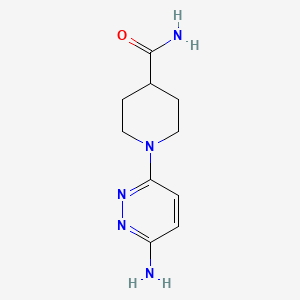
6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine
Übersicht
Beschreibung
Piperidine derivatives, such as the one you’re asking about, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Wissenschaftliche Forschungsanwendungen
Drug Discovery
This compound, due to its piperidine moiety, is valuable in drug discovery, particularly for its potential use in synthesizing new pharmacological agents. Piperidine derivatives have been utilized as anticancer, antiviral, antimalarial, and antimicrobial agents .
Catalysis
Biological Evaluation
As a reference standard, “6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine” is used for pharmaceutical testing to ensure accurate results in biological evaluation processes .
Anticancer Research
Piperidine derivatives are known for their anticancer properties. This compound could be explored for its efficacy against various cancer types through preclinical and clinical trials .
Alzheimer’s Disease Therapy
The structure of this compound is similar to other piperidine derivatives used in Alzheimer’s disease therapy, suggesting potential applications in this field .
Antimicrobial and Antifungal Applications
Its structural features may lend to antimicrobial and antifungal uses, contributing to the development of new antibiotics or treatments for fungal infections .
Analgesic and Anti-inflammatory Properties
Piperidine derivatives often exhibit analgesic and anti-inflammatory effects, which could be an area of application for this compound as well .
Antiviral and Antimalarial Effects
Given the broad pharmacological spectrum of piperidine derivatives, this compound may also find use in antiviral and antimalarial drug development .
Wirkmechanismus
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it affects. Based on the presence of the piperidine ring, it could potentially affect a wide range of pathways, given the broad therapeutic applications of piperidine derivatives .
Eigenschaften
IUPAC Name |
6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-2-5-14-11-8-12(16-9-15-11)17-6-3-10(13)4-7-17/h8-10H,2-7,13H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSATIFRSCRIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC=N1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide](/img/structure/B1488375.png)











![(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1488395.png)
![1-[(Octylamino)methyl]cyclobutan-1-ol](/img/structure/B1488397.png)